![molecular formula C22H30N6O4S B7773645 CID 5212](/img/structure/B7773645.png)
CID 5212
Overview
Description
CID 5212 is a useful research compound. Its molecular formula is C22H30N6O4S and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5212 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5212 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reversible and Spatiotemporal Control of Protein Function : CID is valuable for studying biological processes, offering reversible control over protein function with precision and spatiotemporal resolution. It has been primarily applied in signal transduction and is extending to membrane and protein trafficking studies (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : CID techniques like PROTAC-CID have been developed for inducible gene regulation and editing in mammalian cells. These allow fine-tuning of gene expression and enable multiplexing of biological signals with different logic operations (Ma et al., 2023).
Reversible Protein Localization : CID techniques can be used for the reversible control of protein localization in living cells. This is beneficial for studying dynamic biological processes like cell signaling networks (Aonbangkhen et al., 2018).
Resolving Cell Biology Problems : CID has been instrumental in providing insights into lipid second messengers and small GTPases. It helps explain how a small pool of signaling molecules can generate a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).
Protein-Protein Interaction Studies : CID facilitates the study of protein-protein interactions. It has broad utility in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Label-Free Single-Molecule Quantification : CID is used for label-free quantification of interactions in biological processes like rapamycin-induced dimerization. This aids in understanding cellular mechanotransduction (Wang et al., 2019).
properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5212 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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